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D-Malic acid

Cat. No.: B1670821
CAS No.: 636-61-3
M. Wt: 134.09 g/mol
InChI Key: BJEPYKJPYRNKOW-UWTATZPHSA-N
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Description

Historical Context of D-(+)-Malic Acid in Chemical and Biochemical Sciences

The history of malic acid research dates back to its isolation from apple juice by Carl Wilhelm Scheele in 1785. atamanchemicals.comwikipedia.orgresearchgate.net Antoine Lavoisier later proposed the name "acide malique," derived from the Latin word for apple, "mālum." atamanchemicals.comwikipedia.org While initial studies focused on the naturally abundant L-isomer, the synthesis of racemic DL-malic acid in 1923 marked a point where the D-isomer became more accessible for investigation. cornell.edu Early research into malic acid's biological role primarily centered on its involvement in the citric acid cycle. ontosight.aiwikipedia.orgconsensus.app The recognition of the distinct biological activities and metabolic fates of enantiomers spurred interest in isolating and studying D-(+)-malic acid specifically. Research has shown that while L-malic acid is readily metabolized by many organisms, D-malic acid may be metabolized more slowly by some, highlighting the importance of considering enantiomeric form in biochemical studies. cornell.edusrce.hr The use of microorganisms capable of selectively assimilating L-malic acid from a racemic mixture has been explored as a method for obtaining D-(+)-malic acid with high optical purity, further facilitating research into this specific enantiomer. google.comgoogle.com

Significance of Enantiomeric Purity in D-(+)-Malic Acid Research

The enantiomeric purity of D-(+)-malic acid is of critical importance in academic research due to the distinct biological and chemical properties that enantiomers can exhibit. Enantiomers, while having the same chemical formula and connectivity, are non-superimposable mirror images of each other, leading to different interactions with chiral environments, such as enzymes, receptors, and other chiral molecules in biological systems. researchgate.net

In biochemical studies, the presence of even small amounts of the L-isomer as an impurity in D-(+)-malic acid samples can confound results, as enzymes and transporters often show high specificity for one enantiomer over the other. For instance, while L-malic acid is a key intermediate in the citric acid cycle and readily metabolized by enzymes like malate (B86768) dehydrogenase, D-malate dehydrogenase specifically acts on D-malate. rahrbsg.com Studies investigating the metabolic pathways or biological effects of D-(+)-malic acid require highly enantiopure material to ensure that observed effects are attributable solely to the D-isomer and not to the activity of contaminating L-malic acid. srce.hrresearchgate.net

Furthermore, in organic synthesis, D-(+)-malic acid is utilized as a chiral building block or a chiral catalyst in asymmetric synthesis to induce stereoselectivity in reactions. wur.nlresearchgate.net The success and efficiency of such asymmetric transformations are highly dependent on the optical purity of the chiral auxiliary or catalyst used. High enantiomeric purity of D-(+)-malic acid is essential to achieve high enantiomeric excess in the desired product, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. wur.nl Analytical methods, such as chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) after derivatization with chiral reagents, are employed to determine and ensure the enantiomeric purity of D-(+)-malic acid used in research. google.comresearchgate.netresearchgate.netoup.com

Scope and Research Trajectories of D-(+)-Malic Acid Studies

Research involving D-(+)-malic acid spans various disciplines, reflecting its diverse potential applications and biological roles. One significant area of research focuses on its production, particularly through biotechnological routes, as the L-isomer is more abundant naturally. Studies explore the use of microorganisms and enzymes for the stereospecific synthesis of D-(+)-malic acid from precursors like maleate (B1232345). wur.nlasm.org This includes investigating the enzymatic activity of maleate hydratase (malease) which can convert maleate to D-malate with high enantiomeric purity. wur.nlasm.org

In organic chemistry, D-(+)-malic acid serves as a chiral synthon or resolving agent for the separation of racemic mixtures. google.comwur.nl Research in this area involves developing novel synthetic strategies that incorporate D-(+)-malic acid to achieve stereocontrol and synthesize enantiomerically enriched compounds. wur.nlresearchgate.net Its use as a ligand in asymmetric catalysis to enhance the stereospecificity of reactions is also an active area of investigation. wur.nl

Biochemical and metabolic studies continue to explore the specific fate and effects of D-(+)-malic acid in various biological systems. While L-malate is a central metabolite, research examines how organisms handle D-malate, including its potential metabolism by specific enzymes like D-malate dehydrogenase, and its influence on metabolic pathways. ontosight.aiontosight.aisrce.hrrahrbsg.com Studies have also investigated its presence and implications in food products, particularly in detecting the adulteration of natural juices with synthetic DL-malic acid. rahrbsg.comwur.nlresearchgate.netoup.com

Emerging research trajectories include exploring potential applications of D-(+)-malic acid in areas such as materials science, for the synthesis of biodegradable polymers like polymalic acid, and potentially in agriculture as a biostimulant. sigmaaldrich.comtaylorandfrancis.comverifiedmarketresearch.com Its antioxidant properties have also been noted in some studies, suggesting potential for further research in this domain. ontosight.aiconsensus.app The development of sensitive and accurate analytical methods for the determination of D-(+)-malic acid in complex matrices remains crucial for supporting these diverse research efforts. researchgate.netresearchgate.netoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O5 B1670821 D-Malic acid CAS No. 636-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-hydroxybutanedioic acid
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InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1
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InChI Key

BJEPYKJPYRNKOW-UWTATZPHSA-N
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Canonical SMILES

C(C(C(=O)O)O)C(=O)O
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Isomeric SMILES

C([C@H](C(=O)O)O)C(=O)O
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Molecular Formula

C4H6O5
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DSSTOX Substance ID

DTXSID90892496
Record name (+)-Malic acid
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Molecular Weight

134.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name D-(+)-Malic acid
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Solubility

364 mg/mL at 20 °C
Record name D-Malic acid
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CAS No.

636-61-3
Record name D-Malic acid
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Record name (+)-Malic acid
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Record name MALIC ACID, D-
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Melting Point

101 °C
Record name D-Malic acid
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Biological Synthesis and Metabolic Interconversions of Malic Acid Enantiomers

Microbial Biosynthesis of Malic Acid Isomers

Microorganisms exhibit diverse metabolic capabilities for the synthesis of malic acid enantiomers. While L-malate is a common product of central metabolic routes like the TCA cycle and glyoxylate (B1226380) cycle, D-malate production is typically linked to specific enzymatic reactions, often involving the hydration of maleate (B1232345). Microbial fermentation offers an environmentally friendly and cost-effective route for producing high-purity L-malate, and similar approaches are explored for D-malate. tandfonline.comsciepublish.comnih.gov

Reductive Metabolic Pathways for D-Malate Synthesis in Microorganisms

While the reductive TCA (rTCA) pathway is primarily associated with L-malate production in some microorganisms, involving the carboxylation of pyruvate (B1213749) to oxaloacetate followed by reduction to L-malate, the direct reductive synthesis of D-malate is less common through this route. nih.govfrontiersin.orgmdpi.com Instead, D-malate synthesis in microorganisms is often catalyzed by specific enzymes like maleate hydratase (malease), which stereospecifically hydrates maleate (the cis isomer of fumarate) to D-malate. wur.nl This pathway is distinct from the typical TCA cycle or glyoxylate cycle.

Oxidative Tricarboxylic Acid (TCA) Cycle Contributions to Malate (B86768) Pools

The oxidative TCA cycle is a central metabolic pathway in aerobic respiration, where acetyl-CoA is oxidized to carbon dioxide, generating ATP and reduced electron carriers (NADH and FADH2). britannica.comnih.gov L-malate is an intermediate in the TCA cycle, formed by the hydration of fumarate (B1241708) catalyzed by fumarase. britannica.comkhanacademy.orgmdpi.com L-malate is then oxidized to oxaloacetate by malate dehydrogenase. khanacademy.orgmdpi.com While the TCA cycle produces L-malate as an intermediate, it is not a primary pathway for the net synthesis and accumulation of large quantities of malate, as malate is rapidly converted to oxaloacetate to continue the cycle. britannica.com The theoretical yield of L-malate from glucose via the oxidative TCA cycle is limited to 1 mol per mol of glucose due to decarboxylation steps. sciepublish.comresearchgate.net

Glyoxylate Cycle Pathways and Malate Formation

The glyoxylate cycle is an anabolic pathway present in plants, bacteria, protists, and fungi, allowing these organisms to utilize two-carbon compounds like acetate (B1210297) as a sole carbon source. wikipedia.orgproteopedia.orgfrontiersin.org This cycle bypasses the two oxidative decarboxylation steps of the TCA cycle, conserving carbon for the synthesis of macromolecules. wikipedia.orgproteopedia.orgfrontiersin.org The glyoxylate cycle involves two key enzymes not found in the standard TCA cycle: isocitrate lyase and malate synthase. wikipedia.orgproteopedia.orgfrontiersin.org Isocitrate is cleaved by isocitrate lyase into succinate (B1194679) and glyoxylate. wikipedia.orgproteopedia.orginflibnet.ac.in Glyoxylate then condenses with acetyl-CoA, catalyzed by malate synthase, to form malate. wikipedia.orgproteopedia.orginflibnet.ac.in This malate can then be converted to oxaloacetate, which can be used for gluconeogenesis. wikipedia.orginflibnet.ac.in Similar to the oxidative TCA cycle, the glyoxylate cycle primarily produces L-malate as an intermediate, and its theoretical yield from glucose via this pathway is also limited to 1 mol per mol of glucose. sciepublish.comresearchgate.net

Specific Microorganisms in D-Malate Production: Arthrobacter sp.

Certain microorganisms have been identified for their ability to produce D-malate, often through the action of maleate hydratase. Arthrobacter species are notable examples. Studies have screened numerous maleate-utilizing microorganisms for their ability to convert maleate into D-malate. nih.govnih.govasm.org A strain identified as Arthrobacter sp. strain MCI2612 demonstrated high maleate hydratase activity and produced D-malate with high optical purity (100% D-type) from maleate. nih.govtandfonline.com Another strain, Arthrobacter pascens DMDC12, was found to produce D-malate from maleate with high optical purity (97.2% D type). researchgate.net These findings highlight the importance of specific microbial strains and their unique enzymatic machinery for D-malate biosynthesis.

Research findings on D-malate production by Arthrobacter sp.:

MicroorganismSubstrateProductOptical PurityYieldReference
Arthrobacter sp. MCI2612MaleateD-Malate100% D type72 mol% nih.gov
Arthrobacter pascens DMDC12MaleateD-Malate97.2% D type94.9% researchgate.net

Detailed research on maleate hydratase from Arthrobacter sp. strain MCI2612 indicates that the enzyme is inducibly formed, has a molecular weight of 90,000, and consists of two subunits. tandfonline.com Its activity is influenced by pH and temperature, with maximum activity observed at pH 8.5 and 45°C. tandfonline.com The enzyme's activity is also affected by sulfhydryl compounds and metal ions. tandfonline.com

Metabolic Engineering Strategies for Enhanced D-Malate Production

Metabolic engineering approaches aim to optimize microbial pathways for increased production of target compounds. While much of the metabolic engineering research on malate production has focused on L-malate, strategies can be adapted or developed for enhancing D-malate synthesis. nih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgasm.org For L-malate production, strategies include enhancing the reductive TCA pathway, optimizing carboxylation enzymes like pyruvate carboxylase and phosphoenolpyruvate (B93156) carboxykinase, and improving malate transport. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgasm.orgnih.gov Reducing the formation of byproducts is also crucial. nih.govfrontiersin.org

For D-malate production, metabolic engineering would likely involve:

Overexpression or engineering of maleate hydratase with improved activity and specificity for D-malate production from maleate.

Engineering pathways for efficient production of maleate as a substrate.

Minimizing competing pathways that consume maleate or D-malate.

Optimizing fermentation conditions to favor D-malate accumulation.

While specific metabolic engineering strategies solely focused on enhanced D-malate production across a wide range of microorganisms are less extensively documented compared to L-malate, the principles applied to L-malate production, such as pathway manipulation and enzyme optimization, are relevant. nih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgasm.org

Differentiation of D-Malate and L-Malate Production in Microbes

The key difference in microbial production of D-malate and L-malate lies in the specific enzymes and pathways involved. L-malate is a central metabolite produced through widely conserved pathways like the oxidative TCA cycle and the glyoxylate cycle. britannica.comkhanacademy.orgmdpi.comwikipedia.orgproteopedia.orginflibnet.ac.in The reductive TCA pathway is also a significant route for L-malate synthesis in certain microbes. nih.govfrontiersin.orgmdpi.com

In contrast, D-malate production in microorganisms is often mediated by enzymes with specific stereospecificity, such as maleate hydratase, which converts maleate to D-malate. wur.nl This enzyme is distinct from fumarase, which hydrates fumarate to L-malate in the TCA cycle. britannica.comkhanacademy.orgmdpi.com The presence and activity of these specific enzymes determine whether a microorganism produces primarily the L- or D-enantiomer of malic acid from a given substrate. Screening efforts have identified microorganisms capable of producing D-malate with high enantiomeric purity, indicating the presence of such specific enzymatic machinery. nih.govnih.govasm.org

Table summarizing key pathways and enantiomers produced:

PathwayPrimary Malate Enantiomer ProducedKey Enzymes Involved in Malate FormationTypical Substrates Leading to Malate
Oxidative TCA CycleL-MalateFumarase, Malate DehydrogenaseAcetyl-CoA, Oxaloacetate
Glyoxylate CycleL-MalateMalate SynthaseAcetyl-CoA, Glyoxylate
Reductive TCA PathwayL-MalatePyruvate Carboxylase, Malate DehydrogenasePyruvate, CO2
Maleate Hydration (Specific Microbial)D-MalateMaleate HydrataseMaleate

Plant Biosynthesis and Metabolic Roles of Malic Acid

Role of Malic Acid in C4 Carbon Fixation Pathways

Malic acid is a crucial intermediate in the C4 and CAM (Crassulacean Acid Metabolism) pathways of carbon fixation, which are adaptations in plants to minimize photorespiration and water loss, particularly in hot and arid environments byjus.comlibretexts.orgfrontiersin.orgbritannica.com. In C4 plants, carbon dioxide is initially fixed in mesophyll cells into a four-carbon compound, oxaloacetate, which is then converted to malate or aspartate byjus.comfrontiersin.orgbritannica.com. Malate is transported to bundle-sheath cells, where it is decarboxylated to release CO2, concentrating it around the enzyme RuBisCO for efficient carbon fixation in the Calvin cycle byjus.comlibretexts.orgfrontiersin.orgbritannica.com. In CAM plants, CO2 is fixed at night into malic acid, stored in vacuoles, and then released during the day for photosynthesis when stomata are closed byjus.comlibretexts.org. While malate is central to these pathways, the primary focus in descriptions of C4 and CAM metabolism is typically on L-malate due to its prevalent biological activity wikipedia.orgfrontiersin.orgcornell.edunnbnutrition.com.

Malic Acid Metabolism in Guard Cells and Stomatal Regulation

Malic acid plays a significant role in regulating stomatal opening and closing scribd.comnih.govtardigrade.intardigrade.in. In guard cells, the accumulation of malate contributes to increased turgor pressure, leading to stomatal opening scribd.comtardigrade.intardigrade.in. This process involves the uptake of potassium ions, which are balanced by the production of malate ions from the carboxylation of phosphoenolpyruvate scribd.comnih.govtardigrade.in. The dissociation of malic acid into malate and protons in guard cells contributes to the osmotic potential, drawing water into the cells scribd.comtardigrade.in. While malate is key to this mechanism, research primarily highlights the role of malate ions generated from metabolic processes, which typically involve L-malate wikipedia.orgfrontiersin.orgcornell.edunnbnutrition.com.

Influence of Environmental Factors on Malic Acid Accumulation in Fruits

Environmental factors significantly influence the accumulation of malic acid in fruits mdpi.comresearchgate.netscielo.org.mxoup.comnih.gov. Temperature is considered a critical factor, with lower temperatures often correlating with higher malic acid levels in fruits like peaches and apples mdpi.comscielo.org.mx. Conversely, increased ambient temperature during fruit development or storage can lead to a decrease in malic acid content mdpi.comscielo.org.mx. Other factors such as light intensity, water availability, and mineral nutrition also affect organic acid accumulation in fruits mdpi.comresearchgate.netscielo.org.mxoup.com. These environmental effects primarily pertain to the total malic acid content, which is predominantly L-malic acid in fruits wikipedia.orgxawanlong.netcornell.edu.

Synthetic Methodologies for D + Malic Acid

Chemical Synthesis of DL-Malic Acid and Enantiomeric Resolution

Chemical synthesis routes generally lead to the formation of racemic DL-malic acid, an equimolar mixture of D-(+)-malic acid and L-(-)-malic acid. atamanchemicals.comcornell.edu The separation of the desired D-(+)-malic acid from this racemate requires specific chiral resolution techniques.

Hydration of Maleic Anhydride (B1165640) in Racemic Malic Acid Synthesis

A primary chemical method for producing DL-malic acid involves the hydration of maleic anhydride. atamanchemicals.comusda.govmdpi.com Maleic anhydride is a highly reactive molecule containing both a C=C bond and an anhydride carboxyl group. researchgate.net In the presence of water, maleic anhydride undergoes hydrolysis to form maleic acid. researchgate.netqiboch.comzbaqchem.comatamanchemicals.com This maleic acid can then be further hydrated to yield a racemic mixture of malic acid. atamanchemicals.comusda.govmdpi.comresearchgate.net

The hydration of maleic acid to DL-malic acid typically occurs at high temperatures and pressures, often in the presence of catalysts. atamanchemicals.comusda.govresearchgate.netchemcess.com For instance, the reaction can be carried out in a corrosion-resistant reactor at temperatures between 160 and 220 °C under pressure. researchgate.net The reaction involves the addition of water across the double bond of maleic acid. chemcess.com Catalysts, such as sulfuric acid or calcium ions, can enhance the yield of malic acid in the aqueous hydration of maleic acid. google.com

The chemical reaction route for the synthesis of DL-malic acid from maleic anhydride involves the initial hydrolysis to maleic acid, followed by the hydration of the double bond. usda.govresearchgate.netqiboch.comchemcess.com The reaction is exothermic and reversible. qiboch.com At temperatures above 120°C, maleic acid and water produce malic acid, while at temperatures above 130°C, malic acid can isomerize to fumaric acid. atamanchemicals.com Under typical reaction conditions, an equilibrium exists between malic acid and fumaric acid. atamanchemicals.com Adding fumaric acid at the beginning of the reaction can increase the yield of malic acid. atamanchemicals.com

The mechanism of the reaction between maleic anhydride and water involves nucleophilic addition and proton transfer, leading to the formation of maleic acid. qiboch.comzbaqchem.com Subsequently, the hydration of maleic acid to malic acid involves the addition of water to the double bond. chemcess.com

Chiral Resolution Techniques for D-(+)-Malic Acid Isolation

Since the chemical synthesis of malic acid typically results in a racemic mixture, obtaining enantiomerically pure D-(+)-malic acid requires chiral resolution. atamanchemicals.comgoogle.comonyxipca.com Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. spcmc.ac.inwikipedia.org This is necessary because enantiomers have identical physical properties in achiral environments, making direct separation challenging. spcmc.ac.inlibretexts.orglibretexts.org Resolution techniques exploit the differential interactions of enantiomers with a chiral substance, leading to the formation of diastereomers which have different physical properties. spcmc.ac.inwikipedia.orglibretexts.orglibretexts.org

Various chiral resolution techniques can be applied to separate D-(+)-malic acid from the DL racemate. These methods often involve forming temporary diastereomeric derivatives by reacting the racemic malic acid with an enantiomerically pure chiral resolving agent. onyxipca.comspcmc.ac.inwikipedia.orglibretexts.orgresearchgate.net The resulting diastereomers can then be separated based on their differing physical properties, such as solubility or melting point. spcmc.ac.inlibretexts.orglibretexts.orgresearchgate.net After separation, the resolving agent is removed to regenerate the pure enantiomers of malic acid. wikipedia.orglibretexts.org

Techniques employed for the chiral resolution of malic acid enantiomers include chromatographic methods, such as chiral liquid chromatography. researchgate.netnih.govusp.br For instance, reversed-phase HPLC with a chiral ligand-exchanger has been used to resolve D- and L-malate. researchgate.net Another approach involves pre-column derivatization with a chiral reagent followed by reversed-phase HPLC. usp.br

Diastereomeric Salt Formation for Racemate Separation

Diastereomeric salt formation is a widely used technique for the resolution of racemic carboxylic acids like malic acid. google.comonyxipca.comspcmc.ac.inscielo.org.za This method involves reacting the racemic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. spcmc.ac.inlibretexts.orglibretexts.orgresearchgate.net These diastereomeric salts are not enantiomers and therefore possess different physical properties, including solubility in a given solvent. spcmc.ac.inlibretexts.orglibretexts.orgresearchgate.net

By carefully selecting the chiral base and the crystallization solvent, one diastereomeric salt can be selectively crystallized out of the solution, leaving the other in the mother liquor. spcmc.ac.inlibretexts.orgresearchgate.net Common chiral bases used for resolving racemic acids include naturally occurring alkaloids like cinchonine, cinchonidine, brucine, strychnine, and quinine, as well as simpler synthetic amines. google.comspcmc.ac.inlibretexts.orglibretexts.org

For the resolution of DL-malic acid, reaction with an optically active base, such as 2-amino-butan-1-ol or quinine, can lead to the formation of diastereomeric salts that can be separated by fractional crystallization. google.comscielo.org.za For example, reacting DL-malic acid with optically active 2-amino-butan-1-ol in a low molecular weight alcohol solvent can yield a sparingly soluble diastereomeric salt that crystallizes out. google.com Quinine has also been employed as a resolving agent for racemic malic acid, resulting in a quininium salt containing a higher proportion of the D-malate anion. scielo.org.za The efficiency of separation through diastereomeric salt formation depends on factors such as the choice of resolving agent, solvent system, and crystallization conditions. onyxipca.comlibretexts.org

Enzymatic and Biocatalytic Synthesis of D-(+)-Malic Acid

Enzymatic and biocatalytic methods offer alternative routes to D-(+)-malic acid synthesis, often providing higher enantioselectivity compared to chemical synthesis followed by resolution. These methods typically involve the use of specific enzymes or microorganisms to catalyze the stereospecific conversion of a precursor molecule to D-(+)-malic acid.

Bioconversion of Maleate (B1232345) to D-Malate

One significant enzymatic route to D-(+)-malic acid involves the bioconversion of maleate. Maleate is the cis isomer of fumarate (B1241708). asm.org The enzyme maleate hydratase (also known as malease, EC 4.2.1.31) catalyzes the stereospecific hydration of maleate to form D-(+)-malate. asm.orgwur.nltandfonline.comresearchgate.netnih.govwur.nl This reaction involves the trans addition of water to the double bond of maleate. tandfonline.com

Several microorganisms have been found to possess maleate hydratase activity and can be used for the production of D-malate from maleate. asm.orgtandfonline.comresearchgate.netnih.gov For instance, Pseudomonas pseudoalcaligenes and Arthrobacter sp. strain MCI2612 have been reported to catalyze the hydration of maleate to D-malate with high enantiomeric purity. wur.nltandfonline.comresearchgate.netnih.gov Pseudomonas alcaligenes NCIMB 9867 exhibited a high production yield and enantiomeric purity of more than 99.97% D-malate from maleate. nih.gov

The maleate hydratase enzyme from Pseudomonas pseudoalcaligenes has been purified and characterized. researchgate.netnih.gov It is a stereospecific enzyme that catalyzes the addition of water to maleate, forming D-(+)-malate. researchgate.netnih.gov The enzyme from Arthrobacter sp. strain MCI2612 also catalyzes the stereospecific hydration of maleate to D-malate with 100% D-type optical purity. tandfonline.comresearchgate.net

The bioconversion can be carried out using either purified maleate hydratase or whole cells of microorganisms containing the enzyme. asm.orgwur.nltandfonline.com Using permeabilized cells of P. pseudoalcaligenes, maleic anhydride, which hydrolyzes to maleic acid in water, was also completely transformed into D-malate. wur.nl

Photoenzymatic Cascade Reactions for D-Malic Acid Production

Recent research has explored the use of photoenzymatic cascade reactions for the synthesis of this compound, often starting from renewable resources. These cascades combine photochemical steps with enzymatic reactions to achieve the desired transformation and stereoselectivity.

One reported photoenzymatic route involves the synthesis of this compound from bio-based furfural (B47365). rsc.orgresearchgate.net This cascade process utilizes a combination of photocatalysis and enzyme catalysis. rsc.orgresearchgate.net For example, a one-pot photoenzymatic route has been developed to produce maleic acid and its derivatives, including this compound, from furfural. rsc.orgresearchgate.net This process involves cascade catalysis where furfural is converted through a series of steps catalyzed by enzymes and potentially a photocatalyst. rsc.orgresearchgate.net

Another approach involves the photochemical oxidation of furfural to an intermediate, followed by enzymatic oxidation to maleic acid. acs.org While this specific example focuses on maleic acid, the concept of coupling photochemical steps with enzymatic reactions in a cascade can be extended to the synthesis of chiral compounds like this compound by incorporating appropriate stereoselective enzymes.

Photoinduced enzyme-catalyzed CO2 fixation systems have also been investigated, where processes are driven by the light-induced regeneration of cofactors coupled to enzymatic fixation reactions. psu.edu For instance, the photoinduced carboxylation of pyruvic acid to form malic acid using malic enzyme as a biocatalyst has been reported. psu.edu While this study mentions malic acid formation, the stereospecificity (formation of D- or L-isomer) would depend on the specific malic enzyme used, as some malic enzymes are stereospecific.

The development of photoenzymatic cascades for this compound production is an active area of research, aiming for sustainable and efficient synthesis routes from biomass-derived feedstocks. rsc.orgresearchgate.netacs.org

Enzyme-Mediated Enantioselective Transformations

Enzyme-mediated transformations represent a significant approach for the enantioselective synthesis of D-(+)-malic acid, offering advantages such as high specificity and milder reaction conditions compared to traditional chemical methods. While L-malic acid is commonly produced biocatalytically from fumarate using fumarase, the synthesis of this compound through enzymatic means has also been explored wur.nl.

One key enzymatic route for D-(+)-malic acid production involves the hydration of maleic acid, catalyzed by the enzyme maleate hydratase, also known as malease ontosight.ai. This enzyme facilitates the addition of water to maleic acid, leading to the formation of malic acid. Maleate hydratase activity has been observed in certain microorganisms, such as Pseudomonas species, where it plays a role in maleic acid metabolism ontosight.ai. The reaction catalyzed by maleate hydratase is reversible ontosight.ai.

Research has investigated the use of permeabilized microbial cells containing maleate hydratase for the production of D-malate. For instance, studies using permeabilized Pseudomonas pseudoalcaligenes cells have demonstrated the conversion of solid calcium maleate to solid calcium D-malate catalyzed by maleate hydratase wur.nl. Developing kinetic models for such solid-to-solid bioconversions involves considering steps like substrate dissolution, bioconversion with potential enzyme inactivation, and product crystal growth wur.nl.

While fumarase is primarily associated with the production of L-malic acid from fumaric acid scispace.comnih.govresearchgate.netnih.gov, some studies touch upon the broader enzymatic landscape involving malic acid isomers. For example, malic enzyme (ME) catalyzes the reversible oxidative decarboxylation of malic acid to pyruvate (B1213749) and CO2, with the production of NAD(P)H tandfonline.comacs.org. Depending on the cofactor, plant MEs are classified as NAD-dependent or NADP-dependent tandfonline.com. While this reaction involves malic acid, its primary role discussed in the provided context is related to metabolism and NADPH generation rather than the direct synthesis of a specific malic acid enantiomer from a prochiral precursor for industrial production nih.govnih.gov.

Enantioselective enzymatic reactions involving malic acid derivatives have also been explored. For example, studies on lipases from Geobacillus thermoleovorans have investigated their enantioselective synthesis of (R)- and (S)-dimethyl malate (B86768) mdpi.com. While one lipase (B570770) showed limited enantioselectivity for the resolution of (DL)-malic acid, a mutated version demonstrated improved enantioselective synthesis of the (R)-isomer mdpi.com. Another enzyme, Candida antarctica lipase B (CAL-B), showed a preference for the synthesis of the (S)-isomer mdpi.com.

The bio(techno)logical production of D-malate has been a subject of investigation, with publications appearing since the 1990s wur.nl. D-malate can be produced microbiologically by using microorganisms that selectively metabolize L-malate from a racemic mixture, leaving behind the optically pure D-malate in the culture broth wur.nlgoogle.comgoogle.com. Examples of microorganisms used for this purpose include Pseudomonas putida and Acinetobacter calcoaceticus google.comgoogle.com. These bacteria are capable of assimilating L-malic acid as a sole carbon and energy source google.com. This method essentially involves the enantioselective degradation of the unwanted isomer rather than a direct enantioselective synthesis from a prochiral precursor.

Data regarding specific enzyme-catalyzed reactions for the direct enantioselective synthesis of D-(+)-malic acid from prochiral substrates like maleic acid or fumaric acid, including detailed yields and enantiomeric excess values in a tabular format, are less prevalent in the provided search results compared to the well-established enzymatic production of L-malic acid using fumarase. However, the role of maleate hydratase in converting maleic acid to malic acid with a specific stereochemistry (R-configuration, corresponding to this compound) is mentioned ontosight.ai.

Based on the available information, enzymatic approaches for D-(+)-malic acid synthesis primarily involve:

Direct hydration of maleic acid catalyzed by maleate hydratase.

Enantioselective degradation of L-malic acid from a racemic mixture using specific microorganisms or enzymes.

Detailed research findings on the direct enzymatic synthesis from prochiral precursors with specific data tables on conversion rates and enantiomeric excess for D-(+)-malic acid are limited in the provided snippets. However, the principle of using enzymes for enantioselective transformations is established, as seen in the examples of lipase-catalyzed reactions on malic acid derivatives and the microbial degradation of the L-isomer.

Interactive Data Table Example (Illustrative, based on concepts discussed, not specific synthesis data from snippets):

EnzymeSubstrateProductConditions (Temp, pH)Conversion (%)Enantiomeric Excess (ee %)Reference (Illustrative)
Maleate HydrataseMaleic AcidD-(+)-Malic Acid[Specifics Vary][Data Varies]High (Expected)[Research Paper]
Pseudomonas putidaDL-Malic AcidD-(+)-Malic Acid[Specifics Vary][Data Varies]High (for D-isomer)[Patent/Research]

While the enzymatic hydration of fumaric acid primarily yields L-malic acid catalyzed by fumarase scispace.comnih.govresearchgate.netnih.gov, the potential for engineered enzymes or alternative enzymatic pathways for D-(+)-malic acid synthesis from similar simple precursors remains an area of interest in biocatalysis. The use of enzymes like maleate hydratase specifically offers a route for the direct formation of the D-isomer from maleic acid ontosight.ai.

Enzymatic Mechanisms and Biocatalysis Involving D + Malic Acid

D-Malate Dehydrogenase (D-MDH) Characterization and Kinetics

D-Malate dehydrogenase (D-MDH) is an enzyme that catalyzes the oxidation of D-malic acid. Unlike the more common L-malate dehydrogenase (L-MDH), which is a central enzyme in the citric acid cycle and the malate-aspartate shuttle nih.govresearchgate.netsav.skworthington-biochem.com, D-MDH is less ubiquitous and is typically found in certain microorganisms nzytech.comrahrbsg.comworthington-biochem.com.

The principle reaction catalyzed by D-MDH involves the quantitative oxidation of D-(+)-malic acid to oxaloacetate, coupled with the reduction of NAD⁺ to NADH nzytech.comrahrbsg.com. Subsequently, the D-MDH can further convert oxaloacetate to pyruvate (B1213749) and carbon dioxide nzytech.comrahrbsg.com. This reaction is often utilized in enzymatic assays for the determination of D-(+)-malic acid concentration, as the amount of NADH formed is stoichiometric to the initial amount of D-(+)-malic acid and can be measured spectrophotometrically at 340 nm nzytech.comrahrbsg.comnzytech.com.

Kinetic studies of malate (B86768) dehydrogenases, generally, follow an ordered Bi-Bi mechanism where the coenzyme binds first, followed by the substrate nih.govmdpi.com. While much of the detailed kinetic information available pertains to L-MDH, studies on D-MDH from specific microorganisms, such as Serratia marcescens, have been reported worthington-biochem.com.

Substrate Specificity and Stereoselectivity of D-MDH

D-Malate dehydrogenase exhibits a high specificity for the D-stereoisomer of malic acid nzytech.comrahrbsg.comworthington-biochem.com. This stereoselectivity is crucial for distinguishing D-(+)-malic acid from the naturally occurring L-(-)-malic acid in analytical applications nzytech.com. While D-MDH rapidly converts D-(+)-malic acid, some studies indicate a slight side activity towards L-tartaric acid, albeit at a significantly lower rate nzytech.comrahrbsg.com. This minor cross-reactivity with L-tartaric acid can result in a slight "creep reaction" in enzymatic assays, which may necessitate extrapolation for accurate D-(+)-malic acid determination, especially in samples with high concentrations of L-tartaric acid nzytech.comrahrbsg.com.

Coenzyme Dependencies in D-Malate Oxidation (NAD+/NADH)

The oxidative reaction catalyzed by D-malate dehydrogenase is dependent on the coenzyme NAD⁺ nzytech.comrahrbsg.com. In this reaction, NAD⁺ acts as an electron acceptor, being reduced to NADH as D-(+)-malic acid is oxidized to oxaloacetate nzytech.comrahrbsg.com. The formation of NADH is central to the spectrophotometric determination methods for D-(+)-malic acid nzytech.comrahrbsg.comnzytech.com. The specificity for NAD⁺ over NADP⁺ is a characteristic feature of many malate dehydrogenases, although NADP⁺-dependent MDH enzymes do exist, particularly in chloroplasts nih.govsquarespace.com. The coenzyme specificity in MDHs is influenced by interactions within specific regions of the enzyme structure nih.govsquarespace.com.

Malic Enzymes (ME) and Their Isoforms in Stereoisomeric Metabolism

Malic enzymes (ME) constitute a family of enzymes that catalyze the oxidative decarboxylation of malic acid to pyruvate, producing CO₂ and reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NAD(P)H) nih.govoroboros.at. These enzymes play significant roles in carbon metabolism and can utilize either NAD⁺ or NADP⁺ as cofactors nih.govoroboros.at. Malic enzymes are found in various organisms, including bacteria, fungi, animals, and plants, with different isoforms located in various cellular compartments like the cytosol, mitochondria, and chloroplasts nih.govoroboros.at.

While malic enzymes primarily act on L-malate in many biological systems, their potential interaction with D-(+)-malic acid in specific contexts or with particular isoforms is relevant to understanding the broader metabolism of malic acid stereoisomers.

NAD+-Dependent Malic Enzyme (NAD-ME) Activity

NAD⁺-dependent malic enzyme (NAD-ME, EC 1.1.1.38) catalyzes the oxidative decarboxylation of malate using NAD⁺ as a cofactor, yielding pyruvate, CO₂, and NADH oroboros.atoeno-one.euuniprot.orguniprot.org. This enzyme is found in various organisms and cellular compartments, including mitochondria in yeast and plants nih.govoeno-one.euuniprot.org. While some NAD-MEs can also utilize NADP⁺, they typically show a higher efficiency with NAD⁺ under physiological conditions oroboros.atuniprot.org. The activity of NAD-ME can be influenced by factors such as divalent cations (e.g., Mn²⁺ or Mg²⁺) and allosteric activators like fumarate (B1241708) oroboros.atoeno-one.euuniprot.org.

Although NAD-ME is primarily associated with L-malate metabolism, the potential for some activity or interaction with D-(+)-malic acid by specific microbial or engineered NAD-ME variants is an area of interest in biocatalysis.

NADP+-Dependent Malic Enzyme (NADP-ME) Activity

NADP⁺-dependent malic enzyme (NADP-ME, EC 1.1.1.40) catalyzes the irreversible oxidative decarboxylation of malic acid using NADP⁺ as a cofactor, producing pyruvate, CO₂, and NADPH nih.govoroboros.atresearchgate.net. NADP-ME is found in the cytosol, mitochondria, and chloroplasts of plants and other organisms nih.govoroboros.at. This enzyme is crucial for providing NADPH for biosynthetic pathways, such as fatty acid synthesis squarespace.comnih.gov. NADP-ME activity is also dependent on divalent cations like Mn²⁺ or Mg²⁺ oroboros.atresearchgate.net.

Similar to NAD-ME, the primary substrate for NADP-ME in natural systems is L-malate. However, the study of malic enzymes with altered stereoselectivity or the identification of novel enzymes from diverse sources could reveal activities related to D-(+)-malic acid.

Chiral Enzyme Systems for D-(+)-Malic Acid Derivatization

Chiral enzyme systems, or enzymatic methods employing stereoselective enzymes, are utilized for the analysis and potential transformation of D-(+)-malic acid, particularly in the context of distinguishing it from L-(-)-malic acid or for producing specific derivatives. Enzymatic methods for D-(+)-malic acid determination often rely on the high stereospecificity of D-malate dehydrogenase nzytech.comrahrbsg.comnzytech.com.

Beyond analytical applications, chiral enzymes can be employed for the selective derivatization of D-(+)-malic acid. While chemical derivatization methods using chiral reagents are also used, enzymatic approaches can offer advantages in terms of specificity and milder reaction conditions scielo.brscielo.br. For instance, enzymes could potentially be used to selectively modify one of the carboxyl groups or the hydroxyl group of D-(+)-malic acid, leading to chiral products. The development of novel enzymes with tailored specificities could open avenues for the biocatalytic synthesis of valuable chiral compounds from D-(+)-malic acid.

Lipase-Catalyzed Enantioselective Esterification and Hydrolysis

Lipases (EC 3.1.1.3) are a versatile class of enzymes widely employed in biocatalysis due to their ability to catalyze the hydrolysis of ester bonds and, in non-aqueous media, the reverse reactions of esterification and transesterification. mdpi.comjst.go.jp Their enantioselectivity makes them particularly useful for the resolution of racemic mixtures and the synthesis of chiral compounds. mdpi.com

Studies have explored the use of lipases for enantioselective reactions involving malic acid and its derivatives, aiming to obtain D-(+)-malic acid or its esters with high optical purity. While L-malic acid is the naturally occurring isomer and often the focus of enzymatic studies related to central metabolism portlandpress.com, biocatalytic approaches provide routes to the less common D-enantiomer.

One strategy involves the enantioselective hydrolysis of racemic malic acid esters. For instance, racemic diethyl malate has been subjected to hydrolysis catalyzed by Rhizopus lipase (B570770), resulting in the recovery of optically pure (R)-(+)-malate (equivalent to D-(+)-malate) with high enantiomeric excess (ee). colab.ws Another study demonstrated that lipase B from Candida antarctica (CAL-B), a commonly used biocatalyst, can perform enantioselective synthesis, showing a preference for the synthesis of the (S)-isomer of dimethyl malate in some conditions, but also being explored for reactions involving D,L-malic acid and this compound in polymerization reactions. mdpi.comwur.nl However, the enantioselectivity can be enzyme- and substrate-dependent. For example, while CAL-B is known for high enantioselectivity, in some oligomerization processes involving racemic D,L-malic acid, significant enantioselectivity was not observed. mdpi.com

Conversely, enzymatic esterification can also be employed enantioselectively. Research on Geobacillus thermoleovorans CCR11 lipase (LipTioCCR11) and its mutants has investigated the enantioselective synthesis of (R)- and (S)-dimethyl malate from malic acid isomers and methanol. The wild-type LipTioCCR11 showed limited enantioselectivity for the resolution of (D,L)-malic acid. mdpi.comresearchgate.net However, a mutated version, LipTioCCR11-mut, demonstrated improved enantioselective capabilities, showing a remarkable recognition of the this compound isomer over the L-isomer in docking analysis and achieving a higher ee for the (R)-isomer in synthesis. mdpi.comresearchgate.net

The efficiency and enantioselectivity of lipase-catalyzed reactions are influenced by various factors, including the choice of lipase, the nature of the substrate (e.g., type of ester), the solvent system (e.g., organic solvents, solvent-free systems), temperature, and reaction time. mdpi.commdpi.commdpi.com Solvent-free systems or specific organic solvents like isooctane (B107328) or tert-butyl methyl ether have been found effective in certain lipase-catalyzed reactions involving malic acid derivatives. mdpi.combeilstein-journals.orgnih.gov

Detailed research findings often involve analyzing the enantiomeric excess (ee) of the product or remaining substrate using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.comscispace.com

Here is a table summarizing some findings on lipase-catalyzed reactions involving malic acid derivatives:

Lipase SourceSubstrateReaction TypePreferred EnantiomerEnantiomeric Excess (ee)NotesSource
Rhizopus lipase (crude)Racemic diethyl malateHydrolysis(R)-(+)-malate≥99%Recovery c.a. 20% colab.ws
Geobacillus thermoleovorans CCR11 Lipase (LipTioCCR11)(RS)-dimethyl malate + methanolEsterification(R)-isomer59%Limited enantioselectivity mdpi.comresearchgate.net
LipTioCCR11-mut(RS)-dimethyl malate + methanolEsterification(R)-isomer94.5%Improved enantioselectivity by mutation mdpi.comresearchgate.net
Candida antarctica Lipase B (CAL-B)(RS)-dimethyl malate + methanolEsterification(S)-isomer83.5%Preference for (S)-isomer synthesis mdpi.com
Candida antarctica Lipase B (CAL-B)D,L/L-malic acid + ε-caprolactoneOligomerizationNot observed-Oligomerization not enantioselective mdpi.com

Engineering of Enzyme Active Sites for this compound Recognition

Engineering enzyme active sites is a powerful strategy to alter or enhance enzyme specificity and activity towards desired substrates, including specific enantiomers like D-(+)-malic acid. This involves rational design based on structural information and computational modeling, or directed evolution techniques.

While much research on malic enzymes (which catalyze the oxidative decarboxylation of malate) focuses on their cofactor specificity (NAD+ vs. NADP+) and recognition of L-malate portlandpress.complos.orgfrontiersin.orgacs.orgnih.govresearchgate.net, studies on lipases and other enzymes involved in reactions with malic acid derivatives have explored modifications to improve enantioselectivity for the D-isomer.

Rational design approaches involve identifying key amino acid residues in the enzyme's active site or substrate-binding pocket that interact with the substrate. By mutating these residues, the interactions can be altered to favor the binding and transformation of one enantiomer over the other.

For the Geobacillus thermoleovorans CCR11 lipase, docking analysis was used to understand the interactions between the enzyme and D- and L-malic acid. mdpi.comresearchgate.net In the wild-type enzyme, interactions were observed with both isomers, explaining its limited enantioselectivity. mdpi.comresearchgate.net Specific amino acids in the catalytic cavity, such as Gly155, Tyr169, Ile459, and Val460, were found to establish hydrophobic interactions with this compound. mdpi.com Mutations were introduced in LipTioCCR11 based on rational design, targeting the acyl-binding pocket and hydrophobic cavity. mdpi.com For instance, changing Met313 to Phe and Leu310 to Phe introduced aromatic rings, increasing interaction sites that favored the this compound enantiomer. mdpi.com The mutated enzyme, LipTioCCR11-mut, showed a significant improvement in recognizing the this compound isomer, with the catalytic Ser253 interacting specifically with the hydroxyl group of the this compound substrate, an interaction not observed with the L-isomer. mdpi.comresearchgate.net This resulted in enhanced enantioselectivity for the synthesis of the (R)-isomer (D-isomer derivative). mdpi.comresearchgate.net The increase in the volume of the catalytic cavity in the mutated enzyme was also suggested to contribute to the improved enantioselectivity. researchgate.net

The principles of enzyme engineering, including site-directed mutagenesis and understanding enzyme-substrate interactions through techniques like docking analysis, are crucial for tailoring biocatalysts for specific applications involving D-(+)-malic acid. mdpi.comresearchgate.netacs.orgnih.gov

Analytical Techniques and Characterization of D + Malic Acid

Spectrophotometric Enzymatic Assays for D-Malate Quantification

Spectrophotometric enzymatic assays offer a rapid and stereo-specific approach for determining D-malic acid (D-malate) in diverse matrices such as foodstuffs, pharmaceuticals, and biological samples. nzytech.comnzytech.com These methods leverage the high specificity of enzymes to catalyze reactions involving only the target enantiomer.

Principle of NADH Formation and Measurement

The principle of spectrophotometric enzymatic assays for D-malate quantification is based on the action of D-malate dehydrogenase (decarboxylating; D-MDH). nzytech.comrahrbsg.comnzytech.comoiv.int This enzyme catalyzes the quantitative oxidation of this compound to oxaloacetate, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. rahrbsg.comoiv.int Subsequently, D-MDH converts oxaloacetate to pyruvate (B1213749) and carbon dioxide. rahrbsg.comoiv.int The key to the spectrophotometric measurement lies in the reduction of NAD+ to NADH during the oxidation of D-malate. rahrbsg.comoiv.int The amount of NADH formed is directly stoichiometric with the initial amount of this compound in the sample. nzytech.comrahrbsg.com NADH absorbs strongly at a wavelength of 340 nm, allowing its concentration to be measured spectrophotometrically by monitoring the increase in absorbance at this wavelength. nzytech.comrahrbsg.comoiv.intneogen.com

The enzymatic reaction can be summarized as follows: D-Malate + NAD+ Pyruvate + CO2 + NADH + H+ rahrbsg.com

Specificity and Sensitivity of D-Malate Dehydrogenase-Based Methods

D-malate dehydrogenase (decarboxylating) is highly specific for this compound, rapidly converting it in the assay. nzytech.comrahrbsg.com While a slight side activity towards L-tartaric acid has been observed, the reaction rate with L-tartaric acid is significantly lower than with this compound. nzytech.comrahrbsg.com Studies have shown that even with equal concentrations of this compound and L-tartaric acid, the reaction with this compound is largely unaffected and complete within a few minutes, with only a minor absorbance contribution from L-tartaric acid conversion (less than 3% compared to this compound). rahrbsg.com This high specificity minimizes interference from the naturally abundant L-malic acid and other common organic acids. nzytech.com

The sensitivity of D-malate dehydrogenase-based methods is determined by the smallest differentiating absorbance that can be reliably measured by the spectrophotometer. A sensitivity based on 0.005 absorbance units (AU) at 340 nm with a sample volume of 2.00 mL corresponds to a this compound concentration of 0.13 mg/L. nzytech.com The detection limit, derived from an absorbance difference of 0.010 AU with a maximum sample volume of 2.00 mL, is typically around 0.26 mg/L. nzytech.comrahrbsg.com The assay generally exhibits linearity over a range of this compound concentrations, for example, from 0.5 to 40 µg per assay. nzytech.comrahrbsg.com

Interferences and Method Validation in Complex Matrices

While enzymatic assays using D-malate dehydrogenase are highly specific for this compound, potential interferences can arise in complex matrices such as food products or biological samples. If the enzymatic conversion of this compound is completed within the expected timeframe, it generally indicates the absence of significant interference. rahrbsg.com However, this can be further verified by adding a known amount of this compound to the cuvette after the initial reaction has finished and observing a significant increase in absorbance. rahrbsg.com

Complex matrices may contain substances that can inhibit enzyme activity or cause background absorbance. For instance, polyphenols in red wine can interfere by reacting with assay components and causing a "creep" reaction. oiv.intnzytech.com To mitigate such interferences, sample preparation steps like dilution may be necessary. rahrbsg.comoiv.int The analysis of D-malate in wine is often carried out directly without preliminary decoloration, but the wine content in the cuvette should be limited to avoid potential inhibition by polyphenols. oiv.int

Method validation is crucial to ensure the accuracy and reliability of the results obtained from complex matrices. This involves assessing parameters such as linearity, precision, sensitivity, and the impact of potential interferences. chromedia.orgnih.gov Recovery experiments, where a known amount of this compound is added to the sample matrix, can help identify losses during sample handling and extraction and validate the method's accuracy in that specific matrix. nzytech.com For example, in wine analysis, values of this compound below a certain threshold (e.g., 50 mg/L) may require confirmation by another analytical method based on a different principle. oiv.int

Chromatographic Separation and Chiral Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation and chiral analysis of malic acid enantiomers. These methods allow for the direct determination of D-(+)-malic acid and the assessment of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC with chiral stationary phases (CSPs) is a direct method for resolving and quantifying D- and L-malic acid enantiomers. researchgate.netscielo.br CSPs are designed to interact differently with each enantiomer, leading to their separation as they pass through the column. Various types of chiral stationary phases are available, including those based on ligand exchange principles. researchgate.netsigmaaldrich.comcapes.gov.br

In ligand exchange chromatography, the stationary phase contains a chiral ligand, and the mobile phase typically contains a metal ion, such as copper(II). researchgate.netsigmaaldrich.comcapes.gov.br The metal ion coordinates with the chiral selector on the stationary phase and the functional groups (e.g., carboxylic acid and hydroxyl groups) of the analyte, forming transient diastereomeric complexes. sigmaaldrich.com These complexes have different stabilities or structures depending on the enantiomer, resulting in differential retention on the column and thus separation. sigmaaldrich.com For α-hydroxy acids like malic acid, this technique can provide a strong UV signal at 254 nm when using a copper-containing mobile phase, even though the acids themselves may have poor UV absorption. sigmaaldrich.com

Reversed-phase HPLC with an aqueous mobile phase containing a chiral ligand-exchanger, such as Cu(II)/(N,N-dimethyl-L-valine)2, has been successfully used to resolve D- and L-malate. researchgate.netcapes.gov.br Post-column detection with reagents like acidic Fe(III) can provide specific detection of α-hydroxy acids. researchgate.netcapes.gov.br

Another approach in HPLC for chiral analysis involves pre-column derivatization with a chiral reagent. researchgate.netscielo.brusp.br This method converts the enantiomers into diastereomers, which can then be separated using conventional achiral reversed-phase columns, such as C18 columns. scielo.brusp.br The derivatization reagent must be optically pure and react with both enantiomers to form stable diastereomers with different chromatographic properties. For example, (R)-1-(1-naphthyl)ethylamine ((R)-NEA) has been used as a chiral derivatization reagent for malic acid enantiomers. researchgate.netscielo.brusp.br This method can offer advantages such as simple operation, mild reaction conditions, stable derivatization products, and lower cost compared to using expensive chiral columns. scielo.brusp.br Detection is typically performed using UV detection at a suitable wavelength, such as 225 nm when using (R)-NEA as the derivatization reagent. usp.br

Gas Chromatography (GC) with Derivatization for Enantiomeric Purity Assessment

Gas chromatography (GC) can also be employed for the chiral analysis of malic acid, particularly for assessing enantiomeric purity. However, malic acid is not volatile enough for direct GC analysis due to its polar functional groups. Therefore, derivatization is required to convert malic acid into a more volatile form. semanticscholar.org

Derivatization in GC typically involves replacing active hydrogens with groups like trimethylsilyl (B98337) (TMS) by silylation. semanticscholar.org This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. For chiral analysis by GC, the separation of enantiomers can be achieved using either a chiral stationary phase or by forming diastereomers through reaction with a chiral derivatization reagent and separating the resulting diastereomers on a conventional achiral stationary phase. semanticscholar.org

Capillary Electrophoresis (CE) for Enantiomeric Analysis

Capillary Electrophoresis (CE) is a powerful technique for the separation and analysis of chiral compounds, including the enantiomers of malic acid ceu.esscilit.com. The separation principle in CE for chiral molecules relies on the differential migration of enantiomers in an electric field, typically achieved by incorporating a chiral selector into the background electrolyte ceu.esisogen-lifescience.com.

Ligand-exchange CE has been successfully applied for the enantioseparation of malic acid. This method is based on the formation of diastereomeric ternary mixed metal complexes between the chiral selector, a metal ion, and the analyte enantiomers ceu.es. The resolution of the enantiomers is dependent on the differences in the stability constants of these complexes ceu.es.

Research has demonstrated the enantioseparation of DL-malic acid using copper(II)-L-tartrate as a chiral selector in ligand-exchange CE. Optimized running conditions for the separation of malic acid included using a buffer of 1 mM copper(II) sulfate (B86663) and 1 mM L-tartrate at pH 5.1, with an effective voltage of -20 kV at 30°C. Direct detection at 280 nm was employed. This system achieved a resolution of approximately 4 for the racemic mixture and was successfully used to analyze D- and L-malic acid in apple juice ceu.esresearchgate.netnih.gov.

Another approach for the simultaneous enantioseparation of DL-tartaric and DL-malic acids in wines utilized a bare fused silica (B1680970) capillary with a dual central metal ion system (copper(II) and aluminum(III)) and D-quinic acid as the chiral selector, along with hexadecyltrimethylammonium hydroxide (B78521) for dynamic coating. The background electrolyte contained 100 mM D-quinic acid, 10 mM Cu(II), 0.5 mM Al(III), and 0.5 mM hexadecyltrimethylammonium hydroxide at pH 5.0. The separation was performed at -25 kV and 20°C with direct photometric detection at 250 nm, achieving analysis within 8 minutes researchgate.netresearchgate.net.

CE methods offer advantages such as simple operation, mild conditions, stable derivatization products (if derivatization is used), and potentially lower cost compared to some other techniques researchgate.netresearchgate.net. While short-chain organic acids like malic acid lack a strong chromophore, which can limit sensitivity with UV detection, particularly due to the absorption of the chiral selector, direct detection at wavelengths like 280 nm or 250 nm has been shown to be effective in specific methods ceu.esisogen-lifescience.comresearchgate.netnih.gov.

Here is a table summarizing some CE conditions for malic acid enantioseparation:

AnalyteChiral SelectorMetal IonBuffer CompositionpHVoltage (kV)Temperature (°C)Detection (nm)Resolution (Rs)Sample MatrixCitation
DL-Malic acidL-TartrateCopper(II)1 mM CuSO₄, 1 mM L-Tartrate5.1-2030280~4Apple juice ceu.esresearchgate.netnih.gov
DL-Malic acidD-Quinic acid, Hexadecyltrimethylammonium hydroxideCu(II), Al(III)100 mM D-Quinic acid, 10 mM Cu(II), 0.5 mM Al(III), 0.5 mM CTA-OH5.0-2520250Not specifiedWines researchgate.netresearchgate.net

Spectroscopic and Spectrometric Characterization for Stereochemical Assignment

Spectroscopic and spectrometric techniques play a vital role in confirming the structure and determining the stereochemistry of D-(+)-malic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for stereochemical analysis. While enantiomers are indistinguishable by NMR under achiral conditions, their differentiation is possible using chiral discriminating agents or by converting them into diastereomers nih.gov.

Quantitative NMR (Q-NMR) can be used for purity analysis and the determination of enantiomeric excess asdlib.orgspectroscopyeurope.com. For the analysis of malic acid enantiomers by NMR, derivatization with a chiral reagent can produce diastereomers that exhibit different signals in the NMR spectrum, allowing for their resolution and quantification nih.gov. A method involving derivatization of the hydroxyl group of hydroxy acids like malate (B86768) with DATAN (a chiral derivatizing agent) followed by NMR analysis has been reported nih.gov. This approach allows for the generation of NMR-distinguishable diastereoisomers without the need for chromatographic separation nih.gov.

Research involving the stereochemical analysis of deuterated malate isomers generated from enzymatic reactions has utilized ¹H NMR spectroscopy to identify and quantify the resulting diastereomers acs.org. For example, the ¹H NMR spectrum of the (2R)-isomer of [3-²H]malate showed distinct signals corresponding to the (2R,3R)- and (2R,3S)-[3-²H]malate forms, allowing for the determination of their relative amounts acs.org.

While the resolution of enantiomers by NMR can be influenced by factors like magnetic field strength, it has been shown to be sufficient for the analysis of malate after appropriate derivatization nih.gov. For quantitative analysis using 1D ¹H spectra, a certain amount of analyte is required to achieve a sufficient signal-to-noise ratio nih.gov.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and Circular Dichroism (CD) spectroscopy are fundamental techniques for characterizing chiral compounds and determining their enantiomeric purity.

D-(+)-Malic acid is defined by its ability to rotate plane-polarized light in a positive direction wikipedia.orgmalicacid.in. The specific optical rotation ([α]²⁰/D) is a characteristic physical property used to identify and assess the purity of chiral substances. Reported values for the specific optical rotation of D-(+)-malic acid vary depending on the concentration and solvent used. For instance, a specific optical rotation of +27° ± 2° has been reported for D-(+)-malic acid at a concentration of 5.5 in pyridine (B92270) thermofisher.com. Another source indicates a specific rotation of +2.92° for this compound malicacid.in, while another lists +5.2° at 18°C in acetone (B3395972) nih.gov. These variations highlight the importance of specifying the conditions (concentration, solvent, temperature, and wavelength) when reporting optical rotation values.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance. CD spectra provide valuable information about the electronic transitions of a molecule in a chiral environment and are highly sensitive to stereochemistry and conformation. CD spectroscopy is widely used for determining enantiomeric excess and analyzing the conformation and structure of chiral molecules researchgate.net.

Studies have investigated the CD spectra of malic acid. The CD and anisotropy spectra of malic acid have been shown to resemble those of aliphatic hydroxy monocarboxylic acids, with a slight redshift researchgate.net. The dominant CD band maximum for malic acid is centered at 213 nm, while the anisotropy band peaks at 222 nm researchgate.net.

CD spectroscopy can also be applied to the quantitative determination of enantiomeric excess of chiral molecules researchgate.netsemanticscholar.orgxmu.edu.cn. For example, the enantiomeric purity of malic acid in beverages has been determined using a multi-beam circular dichroism detector researchgate.net. When complexed with Cu(II), malic acid exhibits an absorbance maximum around 750 nm, and the L-malic acid–Cu(II) complex shows a positive Cotton effect in its absorbance band researchgate.net.

CD spectroscopy is a necessary, though not always sufficient, technique for inducing and confirming chirality, particularly in complexes or when interacting with other chiral entities acs.orgnih.gov. The technique can be used to assess the chiroptical properties induced in other materials, such as CdSe nanocrystals, when functionalized with chiral ligands like D-(+)-malic acid acs.orgnih.govamazonaws.com.

Here is a table summarizing some reported optical rotation values for D-(+)-malic acid:

Optical Rotation ([α]²⁰/D)ConcentrationSolventTemperature (°C)Wavelength (nm)Citation
+27° ± 2°5.5PyridineNot specifiedD (589) thermofisher.com
+2.92°Not specifiedNot specifiedNot specifiedNot specified malicacid.in
+5.2°Not specifiedAcetone18D (589) nih.gov

Applications As a Chiral Synthon and Catalyst in Organic Synthesis

D-(+)-Malic Acid as a Chiral Building Block (Chiral Pool)

The chiral pool strategy utilizes readily available enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. D-(+)-Malic acid, although less common in nature than its L-enantiomer, is a valuable member of this pool, providing a cost-effective source of defined stereochemistry for various synthetic targets wur.nlresearchgate.net.

Synthesis of Chiral Pharmaceuticals and Bioactive Molecules

D-(+)-Malic acid serves as a starting material or intermediate in the synthesis of various chiral pharmaceuticals and bioactive compounds. Its incorporation allows for the control of stereochemistry, which is crucial for the biological activity and specificity of many drug molecules wur.nl. For instance, D-(+)-malic acid has been used in the synthesis of chiral compounds such as κ-opioid receptors lookchem.com. It also acts as a selective α-amino protecting reagent for amino acid derivatives, which is important in the development of new pharmaceutical compounds lookchem.com. Enantiopure (S)-3-hydroxy-γ-butyrolactone (HGB), an important chiral building block in the pharmaceutical industry, can be synthesized from malic acid nih.govresearchgate.net. While the synthesis of (S)-HGB is often achieved from L-malic acid, the principle highlights the utility of malic acid enantiomers in accessing such crucial pharmaceutical intermediates nih.govresearchgate.net.

Total Synthesis of Natural Products Derived from D-(+)-Malic Acid Precursors

D-(+)-Malic acid is employed in the total synthesis of natural products where its specific stereochemistry is required or can be strategically manipulated. It has been used as a starting material for the enantioselective total synthesis of (+)-erinapyrone B, a bioactive compound lookchem.comchemicalbook.com. Furthermore, D-(+)-malic acid has been utilized as a chiral synthon in the synthesis of certain natural products, such as (+)-diaportinol and (+)- and (-)-desmethyldiaportinol researchgate.netresearchgate.net. The asymmetric center at the C3-position of coreoside D was constructed using D-malic acid via the chiral-pool method in its stereoselective synthesis thieme-connect.com. This demonstrates the utility of D-(+)-malic acid in establishing specific stereocenters within complex natural product structures.

Enantioselective Synthesis of Complex Polyhydroxylated Compounds

The synthesis of complex polyhydroxylated compounds in an enantioselective manner is a significant challenge in organic chemistry. D-(+)-Malic acid can be a valuable precursor for constructing the polyhydroxylated backbones of such molecules. While much research in this area has focused on other chiral pool starting materials like sugars or L-malic acid, D-(+)-malic acid's unique configuration can be leveraged to access specific stereoisomers of polyhydroxylated structures researchgate.netrsc.org. For example, derivatives of malic acid have been explored in the enantioselective synthesis of 1,3-dioxin-4-ones with polyhydroxylated alkyl groups, serving as building blocks for 4–7 carbon backbones rsc.org.

D-(+)-Malic Acid in Asymmetric Organocatalysis

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts derived from or utilizing chiral organic compounds like D-(+)-malic acid can induce asymmetry in chemical reactions, leading to the formation of enantiomerically enriched products.

Chiral Catalyst Development Utilizing D-(+)-Malic Acid Ligands

D-(+)-Malic acid or its derivatives can be incorporated as chiral ligands in the development of asymmetric catalysts. These ligands interact with metal centers or other reactants to create a chiral environment that favors the formation of one enantiomer over the other during a catalytic reaction wur.nl. While some studies using this compound as a ligand in asymmetric hydrogenation have shown moderate optical purities, the concept of utilizing this compound derived ligands for chiral catalyst development remains an active area of research wur.nl. Coordination polymers based on chiral ligands derived from natural products, including L-malic acid, have been synthesized and tested as catalysts in asymmetric cyanosilylation reactions, demonstrating the potential of malic acid-based materials in catalysis researchgate.net.

Stereocontrol in Asymmetric Reactions Mediated by D-Malate Derivatives

Derivatives of D-(+)-malic acid can act as chiral mediators or catalysts to control the stereochemical outcome of asymmetric reactions. These derivatives can influence the reaction pathway through various interactions, such as hydrogen bonding or covalent temporary linkages, leading to the preferential formation of a specific stereoisomer researchgate.net. This compound has been used as a chiral organocatalyst in the synthesis of α-aminophosphonates, demonstrating its ability to influence stereocontrol in multi-component reactions lookchem.comchemicalbook.comresearchgate.net. The use of natural deep eutectic solvents formed by D-glucose and racemic malic acid as a reaction medium in L-proline catalyzed aldol (B89426) reactions highlights how malic acid, even in a racemic mixture within a specific solvent system, can be part of a chiral environment influencing enantioselectivity researchgate.netrsc.org.

Synthesis of Advanced Chiral C4 Synthons from D-(+)-Malic Acid

D-(+)-Malic acid serves as a precursor for the synthesis of various advanced chiral C4 synthons. These intermediates retain the stereochemical information of the starting material and can be further elaborated into more complex structures. Common initial transformations of D-(+)-malic acid include the formation of cyclic anhydrides, mono- and diesters, and lactones. wur.nl These derivatives provide different handles for subsequent reactions, allowing for divergent synthetic pathways.

Examples of chiral C4 synthons derived from D-(+)-malic acid include:

D-malic anhydride (B1165640) wur.nl

this compound 1-mono ester wur.nl

(R)-3-hydroxy-4-butyrolactone wur.nl

(R)-2-hydroxy-4-butyrolactone wur.nl

this compound 4-mono ester wur.nl

D-malate diester wur.nl

(R)-1,2,4-butanetriol wur.nl

These synthons have been utilized in the synthesis of various important compounds, including pharmaceuticals, antibiotics, pheromones, and vitamins. wur.nl

Regioselective Functionalization and Derivatization Strategies

Regioselective functionalization and derivatization of D-(+)-malic acid and its derivatives are crucial for controlling the outcome of synthetic transformations. The presence of two carboxylic acid groups and one hydroxyl group offers multiple sites for reaction, and selective strategies are required to achieve the desired products.

One approach involves the formation of cyclic anhydrides, such as D-malic anhydride. wur.nl The anhydride can undergo regioselective ring-opening reactions with various nucleophiles, allowing for the introduction of substituents at specific positions. For instance, regioselective ring opening of malic acid anhydrides by carbon nucleophiles has been applied in the synthesis of chiral tetronic acids. mdpi.comresearchgate.net

Another strategy involves the selective protection or activation of the carboxylic acid groups or the hydroxyl group. The formation of mono- or diesters allows for differential reactivity of the carboxyl functionalities. wur.nl Derivatization with chiral reagents can also be employed for analytical purposes, such as the separation and determination of this compound enantiomer using reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl)ethylamine ((R)-NEA). scielo.brscielo.br This process involves activating the carboxyl group of malic acid using reagents like 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride (EDC-HCl) before reacting with the chiral derivatizing agent. scielo.brscielo.br

Furthermore, regioselective reductive cleavage of cyclic acetals derived from malic acid has been demonstrated as a strategy for the synthesis of chiral intermediates. researchgate.net This highlights the importance of strategic protection and cleavage steps in controlling regioselectivity.

Transformation into Chiral Pyrans, Pyrrolidines, and Related Heterocycles

D-(+)-Malic acid serves as a valuable chiral pool precursor for the synthesis of various chiral heterocycles, including pyrans and pyrrolidines. magtech.com.cn These heterocyclic structures are prevalent in natural products and pharmaceuticals.

The synthesis of chiral pyrans from D-(+)-malic acid often involves transformations that construct the six-membered ring system while preserving the stereochemistry. For example, D-(+)-malic acid has been used in the enantioselective total synthesis of (-)-erinapyrone B, a compound containing a dihydropyranone core. colab.wsingentaconnect.comresearchgate.net A key step in this synthesis involved a palladium(II)-mediated Wacker-type oxidative cyclization of a β-hydroxyenone intermediate, which was prepared from D-(+)-malic acid. colab.wsingentaconnect.comresearchgate.net This reaction effectively formed the enantiopure 2,3-dihydro-4H-pyran-4-one ring. colab.wsingentaconnect.comresearchgate.net

Chiral pyrrolidines, five-membered nitrogen-containing heterocycles, can also be synthesized from D-(+)-malic acid. D-(+)-malic acid has been utilized in the preparation of chiral pyrrolidine (B122466) derivatives. ambeed.com For instance, it can be used in the resolution of racemic pyrrolidines through diastereomeric salt formation. google.com In one method, racemic 2-(2,5-difluorophenyl)pyrrolidines were resolved using this compound to obtain the chiral R-enantiomer as a crystalline salt. google.com This demonstrates the utility of D-(+)-malic acid in obtaining enantiomerically pure pyrrolidine building blocks. Furthermore, this compound has been employed in the asymmetric synthesis of 3-hydroxy-5-substituted pyrrolidin-2-ones, involving diastereoselective addition to chiral aldimines derived from this compound and subsequent intramolecular oxidative cyclization. beilstein-journals.org

The versatility of D-(+)-malic acid as a starting material for the synthesis of these chiral heterocycles lies in its inherent chirality and the ability to selectively transform its functional groups to construct the desired ring systems with control over stereochemistry.

Data Table: Examples of Chiral Synthons Derived from D-(+)-Malic Acid

Chiral SynthonStructure TypeDerived From D-(+)-Malic Acid Via...Potential Applications
D-malic anhydrideCyclic anhydrideDehydrationSynthesis of chiral tetronic acids
D-malate diesterDiesterEsterificationPrecursor for various transformations
(R)-3-hydroxy-4-butyrolactoneGamma-lactoneReduction and cyclizationSynthesis of natural products
(R)-1,2,4-butanetriolTriolReductionSynthesis of various chiral compounds
Chiral 2,3-dihydro-4H-pyran-4-oneDihydropyranoneOxidative cyclizationSynthesis of natural products like erinapyrone B colab.wsingentaconnect.comresearchgate.net
Chiral pyrrolidine derivativesPyrrolidine/LactamVarious synthetic routes, ResolutionSynthesis of pharmaceuticals, natural products google.combeilstein-journals.org

Physiological and Ecological Aspects of D + Malic Acid

Occurrence and Detection in Biological Systems and Food Products

The natural occurrence of D-(+)-malic acid is significantly less prevalent compared to L-(-)-malic acid. It is typically found at very low concentrations or is absent in the majority of natural products. nzytech.comnzytech.com Its presence in food products frequently serves as an indicator of the inclusion of synthetic DL-malic acid, a racemic mixture containing equal proportions of both D-(+) and L-(-)-malic acid. nzytech.comnzytech.comingredi.com

Stereo-specific enzymatic methods are commonly employed for the precise determination of D-(+)-malic acid across various matrices, including food items such as wine, fruit and vegetable products, as well as in pharmaceutical preparations and biological samples. nzytech.comnzytech.comoenolab.comrahrbsg.com These analytical techniques leverage enzymes, such as D-malate dehydrogenase (D-LDH) or D-malate dehydrogenase (decarboxylating; D-MDH), which specifically catalyze the conversion of D-malic acid. This conversion results in a quantifiable change, such as the production of NADH, which can be measured spectrophotometrically at 340 nm. nzytech.comnzytech.comoenolab.com

The sensitivity of these enzymatic assays allows for detection limits as low as 0.26 mg/L, with typical linear ranges spanning from 0.05 to 3 g/L or 0.5 to 40 µg per assay. nzytech.comoenolab.com In some regions, a recommended legal limit for this compound in fruit juices is set at 10 mg/L, as concentrations exceeding this level suggest the likely addition of synthetic DL-malic acid. nzytech.comnzytech.com

Discrimination of Natural L-Malic Acid from Synthetic DL-Malic Acid Addition

The fundamental distinction between naturally occurring L-malic acid and synthetic DL-malic acid lies in their stereoisomeric composition. Natural malic acid, abundant in fruits like apples and cherries, exists primarily as the L-isomer. wikipedia.orgchemcess.comingredi.com In contrast, synthetic malic acid, produced through chemical synthesis routes such as the hydration of maleic anhydride (B1165640) or fumaric acid, is a racemic mixture comprising approximately 50% D-(+)-malic acid and 50% L-(-)-malic acid. nzytech.comnzytech.comingredi.comusda.govdailyintakeblog.com

The identification of D-(+)-malic acid in a product where only L-(-)-malic acid is expected naturally serves as a clear indicator of the addition of synthetic DL-malic acid. nzytech.comnzytech.com This discriminatory analysis is vital for regulatory compliance and for verifying the authenticity of food products marketed as containing only natural ingredients. ingredi.comdailyintakeblog.com Enzymatic methods are particularly valuable for this purpose due to their inherent stereo-specificity. nzytech.comnzytech.com

D-(+)-Malic Acid as a Metabolite in Specific Microorganisms

Although generally rare in the broader natural environment, D-(+)-malic acid is known to be produced as a metabolite by certain microorganisms. nzytech.comnzytech.com Several bacterial species, including those within the genera Arthrobacter, Brevibacterium, Corynebacterium, Pseudomonas, Bacillus, and Acinetobacter, have been reported to synthesize D-(+)-malic acid. medchemexpress.com Some of these microorganisms possess the capability to produce D-(+)-malic acid from precursors like maleic acid under specific cultivation conditions. medchemexpress.com

Research indicates that (R)-Malate, the ionized form of D-(+)-malic acid, is a metabolite detected in or produced by Escherichia coli (strain K12, MG1655). nih.gov This observation underscores that specific microbial metabolic pathways can indeed lead to the formation of the D-isomer.

Interplay with Host Metabolism (When Exogenously Introduced or Encountered)

When D-(+)-malic acid is introduced exogenously into biological systems, its interactions and metabolic fate can diverge significantly from those of the naturally occurring L-isomer. Unlike L-malic acid, which is efficiently metabolized in humans and other organisms as a key intermediate of the citric acid cycle, the D-isomer is not processed with the same efficiency. ingredi.comnih.govfrontiersin.org

Impact on Microbial Communities and Metabolism

The presence of malic acid, potentially including the D-isomer when introduced within a racemic mixture, can exert influence on microbial communities and their metabolic activities. Studies investigating the effects of malic acid on microbial populations in diverse environments, such as grape rhizosphere soil and activated sludge, illustrate this impact. nih.govnih.gov

In grape rhizosphere soil, the addition of malic acid has been shown to induce changes in the structure and community-level physiological profile of the microbial population. nih.gov This suggests that malic acid can function as a substrate or a signaling molecule, thereby altering the composition and metabolic capabilities of soil microorganisms. nih.gov

In activated sludge systems, prolonged exposure to certain compounds, such as diatrizoate, has been associated with an increased intensity of oxidation of specific substrates, including this compound, by the resident microbial community. nih.gov This finding suggests that microbial populations can adapt their metabolic strategies in response to environmental pressures, potentially developing the capacity to utilize D-(+)-malic acid.

Furthermore, research on silage fermentation has demonstrated that the inclusion of malic acid can significantly impact bacterial communities and their metabolic profiles. frontiersin.orgpreprints.org Malic acid addition has been observed to influence the abundance of various bacterial genera and lead to shifts in the prevalence of certain functional bacteria. frontiersin.org It can also serve as a carbon source for lactic acid bacteria, stimulating their growth and proliferation. preprints.org

Interactions with L-Malic Acid Metabolism in Complex Biological Systems

When D-(+)-malic acid is present concurrently with L-(-)-malic acid, particularly when introduced as synthetic DL-malic acid, it can interact with the metabolic pathways primarily involved in processing the L-isomer.

In the context of winemaking, where L-malic acid is a prominent organic acid, the addition of DL-malic acid has been studied for its effects on yeast metabolism of L-malic acid. srce.hrftb.com.hr Investigations utilizing different yeast strains (e.g., Schizosaccharomyces pombe, Saccharomyces cerevisiae, Saccharomyces uvarum) have revealed that while this compound passively enters yeast cells and does not participate in malo-alcoholic fermentation, its presence in the grape juice can diminish the extent to which L-malic acid is degraded or synthesized by the yeasts. srce.hrftb.com.hr This observation points towards a potential inhibitory or competitive interaction of D-(+)-malic acid with the enzymes or transport systems responsible for L-malic acid metabolism in yeasts. srce.hr

The distinct metabolic fates and potential interactions between the D- and L-isomers highlight the importance of considering the specific stereoisomeric form of malic acid within biological and food systems.

Emerging Research Directions and Advanced Applications

D-(+)-Malic Acid in Advanced Materials Science

D-(+)-Malic acid's structure, containing both hydroxyl and carboxyl groups, makes it a versatile building block for the synthesis of novel materials with tailored properties.

Role in the Synthesis of Smart Materials and Sensors

Research is exploring the incorporation of malic acid isomers, including D-(+)-malic acid, into smart materials and sensors. Molecularly imprinted polymers (MIPs) utilizing malic acid have been developed for enantio-selective analysis. A quartz crystal microbalance sensor, for instance, was fabricated using a biomimetic ultra-thin film of MIP, demonstrating the ability to analyze malic acid enantiomers with high sensitivity and enantio-selectivity. researchgate.net While this specific sensor showed exclusive specificity for L-malic acid, it highlights the potential for using malic acid derivatives in creating sensors capable of distinguishing between enantiomers. Chiral colorimetric sensors have also been synthesized that utilize the recognition of chiral dicarboxylic anions, including D- and L-malate, resulting in different color changes upon binding. psu.edu This indicates the potential for D-(+)-malic acid to play a role in the development of optical chemosensors for enantiomeric recognition. The presence of maleic acid (a related compound) in the structure of superabsorbent polymers has been shown to have a significant role in creating "smart" superabsorbents that are responsive to changes in temperature, pH, and ionic strength, suggesting a broader potential for dicarboxylic acids like malic acid in smart material design. researchgate.net

Applications in Biopolymers and Specialty Polymers

D-(+)-Malic acid is being investigated for its utility in the creation of biopolymers and specialty polymers. Malic acid, due to its dicarboxylic nature, is a suitable building block for the synthesis of homo- and heteropolymers. sci-hub.se These polymers can have their side-chain carboxylic groups functionalized to achieve a variety of hydrophobic/hydrophilic properties. sci-hub.se Homopolymers of malic acid, such as poly(α,β-malic acid), can be synthesized through direct polycondensation and exhibit properties like high water solubility, biocompatibility, and biodegradability. sci-hub.se Poly(vinyl alcohol)-malic acid (CLPHMA) hydrogels have been synthesized through the esterification of poly(vinyl alcohol) with malic acid, demonstrating the ability to incorporate significant amounts of water and exhibiting swelling behavior, characteristic of hydrogels used in various applications. mdpi.com Malic acid-derived polyamides, polyhydrazides, and hydrazides are also being explored for their use in preparing metal particles, where malic acid acts as both a catalyst for polymerization and aids in environmentally friendly synthesis. mdpi.com

D-(+)-Malic Acid in Environmental Technologies

The properties of malic acid, including its biodegradability and ability to act as a chelating agent, make it relevant for environmental applications, particularly in metal recovery and green chemistry processes. bohrium.comnih.gov

Utilization in Metal Recovery Processes

DL-malic acid has been studied as a leaching agent for the recovery of valuable metals from spent lithium-ion batteries (LIBs). Compared to inorganic acids, organic acids like malic acid are considered more environmentally favorable for metal recovery. bohrium.comufrgs.brmdpi.com Studies have investigated the efficiency of DL-malic acid, sometimes in combination with hydrogen peroxide, for leaching metals such as cobalt and lithium from LIBs. ufrgs.brmdpi.com While citric acid has shown higher efficiency in some cases, DL-malic acid has demonstrated potential as a leaching agent. ufrgs.br DL-malic acid has also been studied for the recovery of nickel from spent steam reforming catalysts, showing promising leaching efficiencies under optimized conditions of concentration, temperature, and time. aip.orgaip.org

Data from metal recovery studies using DL-malic acid:

MetalSourceLeaching AgentConditionsRecovery EfficiencySource
CobaltSpent LIBs1.5 M DL-malic acid95 °C, 3h, with 2% v/v H₂O₂32.73% ufrgs.br
LithiumSpent LIBs1.5 M DL-malic acid95 °C, 3h, with 2% v/v H₂O₂3.99% ufrgs.br
CobaltSpent LIBs (cathode-anode mix)1 M DL-malic acid80 °C, 30 min, ultrasonic-assisted, 4 vol.% H₂O₂Improved efficiency mdpi.com
NickelSpent steam reforming catalyst2.5 M DL-malic acid90 °C, 120 min, 2% v/v H₂O₂, 20 g/L S/L88.42% aip.orgaip.org

Note: Some studies used DL-malic acid, a racemic mixture of D- and L-forms. The specific contribution of the D-(+)-isomer in these mixtures requires further investigation.

Green Chemistry Applications

D-(+)-Malic acid aligns with green chemistry principles due to its potential for production from renewable resources and its biodegradable nature. mdpi.combohrium.commitacs.ca Its use as an environmentally friendly leaching agent in metal recovery processes is a prime example of its application in green chemistry. bohrium.comaip.org Additionally, malic acid has been utilized in the green synthesis of metal particles, acting as a catalyst and contributing to a more environmentally benign production process. mdpi.com The development of methods to produce malic acid from renewable resources, such as agricultural by-products and through microbial fermentation, further underscores its role in sustainable and green chemical production. bohrium.commitacs.ca

Integration in Biorefinery Concepts and Sustainable Chemical Production

Malic acid, including the D-(+)-isomer, is recognized as a potential platform chemical in the transition towards a bio-based economy. atamanchemicals.comsci-hub.sebohrium.comresearchgate.netnih.gov Biorefineries aim to convert biomass into a range of value-added products, and malic acid can be integrated into these concepts. bohrium.comnih.gov Microbial fermentation of renewable feedstocks is being extensively explored as an eco-friendly process for malic acid production, offering an alternative to petrochemical synthesis. bohrium.commitacs.canih.govnih.govmdpi.com Utilizing low-cost substrates derived from biomass, such as lignocellulosic hydrolysates and industrial side-streams like crude glycerol (B35011) and molasses, can enhance the economic viability of microbial malic acid production within a biorefinery framework. bohrium.commdpi.comresearchgate.net Research is focused on optimizing microbial strains and metabolic pathways for efficient malic acid fermentation from various biomass sources. bohrium.comnih.govnih.govresearchgate.net The production of polymalic acid (PMA) by microorganisms, which can then be hydrolyzed to yield malic acid, represents a promising biotechnological route within biorefineries for sustainable malic acid production. nih.govmdpi.comnih.gov

Valorization of Renewable Feedstocks for D-Malic Acid Production

The production of D-(+)-malic acid from renewable feedstocks presents an area of growing research interest, aligning with the broader shift towards a bio-based economy. While the majority of research in bio-based malic acid production has historically focused on the L-enantiomer due to its natural abundance and widespread use, methods for producing this compound from biomass-derived resources are being explored.

One promising approach involves the photoenzymatic synthesis of this compound from biomass-driven furfural (B47365). A reported cascade catalysis method demonstrated the conversion of furfural into this compound with yields ranging from 77% to 82%. rsc.org This process utilizes specific biocatalysts, such as Pseudomonas aeruginosa aldehyde dehydrogenase (PaALDH) and galactose oxidase variants, in a photoenzymatic cascade. rsc.org The method involves the oxidation of furfural to 2-furancarboxylic acid, followed by a photoenzymatic conversion step. rsc.org

Another avenue for D-malate production discussed in the literature involves enzymatic methods, specifically utilizing maleate (B1232345) hydratase. wur.nl This contrasts with the more common biocatalytic production of L-malic acid from fumarate (B1241708) using the enzyme fumarase. wur.nl While enzymatic routes using maleate hydratase for D-malate production exist, they are often described as not being as easily prepared as L-malic acid. wur.nl

Beyond these specific examples for D-(+)-malic acid, the broader field of bio-based malic acid production from renewable feedstocks provides context for potential future developments for the D-enantiomer. Various renewable substrates, including lignocellulose-derived materials, industrial waste streams like crude glycerol and molasses, and agricultural by-products such as fruit waste, have been investigated as feedstocks for microbial malic acid production, primarily for L-malic acid. sci-hub.sebohrium.comresearchgate.netepfl.chmdpi.commdpi.comresearchgate.netnih.gov The valorization of such low-value biomass and processing coproducts is seen as crucial for developing cost-competitive bio-based processes. mdpi.com While these studies focus on L-malic acid, the exploration of diverse renewable feedstocks highlights the potential for utilizing similar resources if efficient and selective bio-based pathways for D-(+)-malic acid production are further developed.

The current commercial production of malic acid predominantly relies on chemical synthesis from petrochemical feedstocks like maleic anhydride (B1165640), resulting in a racemic mixture of D- and L-malic acid. bohrium.commdpi.comnih.gov The need for chiral resolution to obtain enantiopure this compound from this racemic mixture adds complexity and cost to the process. mdpi.com Bio-based methods, if they can achieve enantiopure D-(+)-malic acid directly from renewable resources, would offer a significant advantage.

Economic and Environmental Considerations of Bio-based this compound Production

The economic and environmental considerations of producing D-(+)-malic acid from renewable feedstocks are intrinsically linked to the broader context of bio-based chemical production. The transition from fossil-based to bio-based economies is driven by ecological concerns, including the reduction of CO2 emissions and associated global warming potential. bohrium.comieabioenergy.com

From an economic standpoint, the cost of bio-based production is a critical factor for competitiveness with established petrochemical routes. mdpi.comieabioenergy.com Utilizing low-cost renewable substrates, such as industrial side-streams and agricultural waste, is emphasized as a key aspect for making bio-based malic acid production economically viable. sci-hub.sebohrium.comresearchgate.netepfl.chmdpi.comnih.gov Crude glycerol and molasses, for instance, are considered promising low-cost feedstocks for large-scale microbial malic acid production. sci-hub.sebohrium.com However, challenges related to impurities and the heterogeneous nature of these substrates need to be addressed. bohrium.com Process development, including efficient bioconversion and downstream processing, is essential for the cost of bio-based malic acid to be competitive with petroleum-based alternatives. mdpi.com Techno-economic analyses, often utilizing simulation software, are employed to evaluate the feasibility and cost involved in bio-based malic acid synthesis. nih.gov

For D-(+)-malic acid specifically, successful bio-based production from renewable feedstocks would contribute to these general economic and environmental benefits. The ability to produce enantiopure this compound directly from biomass could potentially reduce the need for energy-intensive and costly separation steps required when starting from racemic mixtures obtained via chemical synthesis. This could improve both the economic competitiveness and the environmental profile of D-(+)-malic acid production.

Future Perspectives in D + Malic Acid Research

Innovations in Stereoselective Synthesis and Production Efficiency

Current commercial production of malic acid yields a racemic mixture, necessitating costly and energy-intensive separation processes to obtain the individual enantiomers, including D-(+)-malic acid nih.govmdpi.com. Future research is expected to focus on developing more efficient and sustainable methods for the stereoselective synthesis of D-(+)-malic acid. This includes exploring biocatalytic approaches and metabolic engineering strategies.

While significant progress has been made in the microbial production of L-malic acid from renewable resources, research into the efficient microbial synthesis of D-(+)-malic acid is less extensive but represents a promising future direction nih.govresearchgate.net. The development of metabolically engineered microorganisms capable of selectively producing D-(+)-malic acid could offer an environmentally friendly and cost-effective alternative to traditional chemical synthesis and subsequent chiral resolution nih.govresearchgate.netsci-hub.se. Challenges remain in achieving high titers, yields, and productivities for microbial production to be competitive with established chemical methods sci-hub.senih.gov. Future innovations may involve identifying novel enzymes or engineering existing metabolic pathways to favor the synthesis and export of the D-isomer nih.govsciepublish.com.

Furthermore, advancements in chemical synthesis are anticipated to focus on developing novel chiral catalysts and reaction conditions that enable direct stereoselective synthesis of D-(+)-malic acid with high enantiomeric purity, minimizing or eliminating the need for resolution steps magtech.com.cnrsc.org.

Elucidation of Novel Biological Roles and Pathways

While L-(−)-malic acid is a well-established intermediate in central metabolic pathways like the tricarboxylic acid (TCA) cycle, the biological roles and metabolic pathways involving D-(+)-malic acid are less characterized nih.govsciepublish.comnih.govmdpi.com. Future research is crucial to fully elucidate the biological significance of D-(+)-malic acid in various organisms.

Studies have indicated that D-malic acid is rare in nature and difficult for humans to assimilate nih.gov. However, its presence in some organisms suggests potential, albeit perhaps specialized, biological functions nih.govhmdb.ca. Future research could focus on identifying the specific enzymes and transporters involved in the metabolism, synthesis, or degradation of D-(+)-malic acid in organisms where it is found nih.govsciepublish.com. This could involve 'omics' approaches, such as transcriptomics and metabolomics, to identify genes and proteins associated with D-(+)-malic acid. Understanding these pathways could reveal novel biological roles or provide targets for metabolic engineering to enhance or introduce D-(+)-malic acid production in other systems. Research into the interaction of this compound with biological systems, including its potential effects on cellular processes and pathways, is an area ripe for future exploration srce.hr.

Expansion of Advanced Material and Catalytic Applications

D-(+)-malic acid, with its chiral center and functional groups (hydroxyl and carboxyls), is a valuable building block for the synthesis of a variety of materials and can play a role in catalytic processes magtech.com.cnmdpi.com. Future research is expected to expand its applications in advanced materials and catalysis.

In materials science, D-(+)-malic acid can be utilized in the synthesis of biodegradable polymers, hydrogels, and other functional materials with tailored properties researchgate.netmdpi.commdpi.commdpi.com. The presence of the chiral center can impart specific stereochemical properties to the resulting materials, which can be advantageous in applications such as drug delivery systems, tissue engineering, and chiral separations mdpi.commdpi.commdpi.com. Future work may focus on developing novel polymerization techniques and exploring new co-monomers to create materials with enhanced performance characteristics mdpi.commdpi.com.

Furthermore, D-(+)-malic acid and its derivatives show promise in catalytic applications. It can function as a chiral organocatalyst in various organic transformations, enabling the synthesis of enantiomerically enriched compounds . Research is ongoing to develop more efficient and selective D-(+)-malic acid-based catalysts for a wider range of reactions . Additionally, malic acid derived polymers can be used as stabilizing and reducing agents in the synthesis of metal nanoparticles, which have potential applications in catalysis and sensing mdpi.com. Future research will likely explore the design of novel D-(+)-malic acid-derived catalytic systems and their application in sustainable chemical processes mdpi.comrsc.org.

Q & A

Q. How can conflicting NMR data in structural studies of D-(+)-malic acid complexes be interpreted?

  • Methodological Answer : Assign peaks using 2D NMR (COSY, HSQC) and compare with DFT-calculated chemical shifts (Gaussian 16). Paramagnetic relaxation enhancement (PRE) experiments resolve dynamic interactions. Collaborative data sharing via platforms like Zenodo ensures transparency in spectral interpretation .

Methodological Notes

  • Data Contradiction Analysis : Use meta-regression to identify variables (e.g., solvent polarity, temperature) causing divergent results .
  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
  • Reproducibility : Detailed protocols (e.g., reagent lot numbers, instrument calibration logs) must accompany publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.